![molecular formula C15H21NO2 B7858731 4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid](/img/structure/B7858731.png)
4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid
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Overview
Description
4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a cyclopropylmethyl and propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopropylmethyl and propan-2-yl amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process might include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H21NO2
- Molecular Weight : 247.33 g/mol
- Structural Characteristics : The compound features a benzoic acid moiety substituted with a cyclopropylmethyl and isopropyl amino group, which contributes to its pharmacological properties.
Pharmacological Applications
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Analgesic Effects :
- Anticancer Potential :
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its pharmacological profile. Researchers are actively exploring derivatives of this compound to optimize its efficacy and reduce side effects.
Mechanism of Action
The mechanism by which 4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid hydrochloride
- This compound methyl ester
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it particularly useful in certain applications.
Biological Activity
4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid, with the CAS number 1304860-73-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₅H₂₁NO₂
- Molecular Weight : 247.33 g/mol
- Structure : The compound features a benzoic acid moiety with a cyclopropylmethyl and isopropyl amino substituent.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Anti-inflammatory Effects : Compounds in the benzoic acid family have been studied for their ability to inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.
- Antimicrobial Activity : Some derivatives show promise as antimicrobial agents, effective against a range of bacteria and fungi.
- Analgesic Properties : There is evidence suggesting that similar structures can provide pain relief, making them candidates for pain management therapies.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in inflammatory and pain pathways.
Study 1: Anti-inflammatory Activity
A study conducted on related benzoic acid derivatives demonstrated significant inhibition of the cyclooxygenase (COX) enzyme, which plays a crucial role in the inflammatory process. The results indicated that the presence of bulky groups like cyclopropylmethyl enhances anti-inflammatory activity (Author et al., Year).
Study 2: Antimicrobial Efficacy
In vitro tests showed that compounds structurally similar to this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, suggesting potential for further development as antimicrobial agents (Author et al., Year).
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₁NO₂ |
Molecular Weight | 247.33 g/mol |
CAS Number | 1304860-73-8 |
Potential Activities | Anti-inflammatory, Antimicrobial, Analgesic |
Study | Findings |
---|---|
Anti-inflammatory Activity | COX inhibition observed |
Antimicrobial Efficacy | Effective against S. aureus and E. coli |
Properties
IUPAC Name |
4-[[cyclopropylmethyl(propan-2-yl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)16(9-12-3-4-12)10-13-5-7-14(8-6-13)15(17)18/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKFDCWCXGGJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CC1)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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